molecular formula C15H16ClNO2 B2622021 3-[(4-Acetylphenyl)amino]-2-chloro-5-methylcyclohex-2-en-1-one CAS No. 1024278-12-3

3-[(4-Acetylphenyl)amino]-2-chloro-5-methylcyclohex-2-en-1-one

Cat. No.: B2622021
CAS No.: 1024278-12-3
M. Wt: 277.75
InChI Key: AKKGCJDJLITMCL-UHFFFAOYSA-N
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Description

3-[(4-Acetylphenyl)amino]-2-chloro-5-methylcyclohex-2-en-1-one is a substituted cyclohexenone derivative characterized by a 4-acetylphenylamino group at position 3, a chlorine atom at position 2, and a methyl group at position 5 (Fig. 1). Commercially, the compound is marketed by CymitQuimica, with pricing indicating that the chlorine substituent increases cost compared to its non-chlorinated analog (3-[(4-Acetylphenyl)amino]-5-methylcyclohex-2-en-1-one) .

Properties

IUPAC Name

3-(4-acetylanilino)-2-chloro-5-methylcyclohex-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClNO2/c1-9-7-13(15(16)14(19)8-9)17-12-5-3-11(4-6-12)10(2)18/h3-6,9,17H,7-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKKGCJDJLITMCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=C(C(=O)C1)Cl)NC2=CC=C(C=C2)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Acetylphenyl)amino]-2-chloro-5-methylcyclohex-2-en-1-one typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-acetylphenylamine with 2-chloro-5-methylcyclohex-2-en-1-one under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like palladium or copper to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Acetylphenyl)amino]-2-chloro-5-methylcyclohex-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the chloro substituent, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Corresponding substituted amines or thiols.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 3-[(4-Acetylphenyl)amino]-2-chloro-5-methylcyclohex-2-en-1-one exhibit significant anticancer properties. The compound's structural features may enhance its interaction with cancer cell pathways. For instance, studies have demonstrated that derivatives of this compound can inhibit the growth of various cancer cell lines, suggesting its potential as a lead compound in cancer therapy .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit key enzymes associated with disease progression, particularly acetylcholinesterase (AChE). Inhibition of AChE is crucial in the treatment of neurodegenerative diseases such as Alzheimer's disease. Compounds with similar structures have shown promising AChE inhibitory activity, indicating that 3-[(4-Acetylphenyl)amino]-2-chloro-5-methylcyclohex-2-en-1-one may possess similar therapeutic potential .

Antimicrobial Properties

Emerging studies suggest that this compound may also exhibit antimicrobial properties. The presence of an acetylphenyl moiety could enhance its interaction with microbial targets, leading to effective inhibition of bacterial growth. Preliminary investigations into related compounds have shown significant antimicrobial activity against common pathogens .

Case Study 1: Anticancer Evaluation

A study focused on the synthesis and evaluation of related compounds revealed that modifications in the structure of cyclohexene derivatives significantly impacted their cytotoxicity against cancer cell lines such as MDA-MB-231 and HCT116. The results indicated that compounds with similar functionalities to 3-[(4-Acetylphenyl)amino]-2-chloro-5-methylcyclohex-2-en-1-one exhibited IC50 values in the micromolar range, highlighting their potential as anticancer agents .

Case Study 2: Enzyme Inhibition Studies

In silico studies coupled with in vitro assays demonstrated that derivatives of this compound could effectively bind to the active site of AChE, leading to significant inhibition rates. Molecular docking simulations provided insights into the binding interactions, suggesting that structural modifications could enhance efficacy against neurodegenerative diseases .

Data Table: Summary of Biological Activities

Activity TypeCompound Structure SimilarityObserved EffectsReference
AnticancerCyclohexene derivativesCytotoxicity against cancer cells
Enzyme InhibitionAChE inhibitorsSignificant inhibition rates
AntimicrobialAcetylphenyl derivativesInhibition of bacterial growth

Mechanism of Action

The mechanism of action of 3-[(4-Acetylphenyl)amino]-2-chloro-5-methylcyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs featuring variations in substituents, conformational properties, and functional groups.

Table 1: Structural and Functional Group Comparisons

Compound Name Substituents (Position) Key Functional Groups Molecular Weight (g/mol)*
Target Compound 2-Cl, 3-(4-Acetylphenylamino), 5-Me Cyclohexenone, Acetamide, Chlorine ~307.7
3-[(5-Cl-2-OH-Ph)amino]-5-(4-Cl-Ph)-cyclohexenone 3-(5-Cl-2-OH-Ph)amino, 5-(4-Cl-Ph) Cyclohexenone, Phenol, Chlorine ~348.2
3-(4-Cl-Benzenesulfonamido)-5-Me-cyclohexenone 3-Sulfonamide, 5-Me Cyclohexenone, Sulfonamide, Chlorine ~341.8
3-Me-5-(4-Me-Ph)-cyclohexenone 3-Me, 5-(4-Me-Ph) Cyclohexenone, Methyl ~216.3
Non-chlorinated Analog 3-(4-Acetylphenylamino), 5-Me Cyclohexenone, Acetamide ~273.3

*Calculated based on molecular formulas inferred from structural data.

Electronic and Steric Effects

  • This contrasts with the non-chlorinated analog, which lacks this electronic modulation .
  • Acetyl vs. Sulfonamide Groups: The 4-acetylphenylamino group in the target compound acts as a hydrogen bond acceptor, whereas the sulfonamide group in ’s compound can participate in both hydrogen bond donation and acceptance, likely influencing solubility and crystal packing .

Conformational and Crystallographic Properties

  • Cyclohexenone Ring Conformation: The cyclohexenone ring in analogs like 3-Me-5-(4-Me-Ph)-cyclohexenone adopts an envelope conformation with equatorial substituents, minimizing steric strain . The target compound likely exhibits similar conformational preferences, though the chlorine substituent may introduce minor torsional distortions.
  • Hydrogen Bonding : C-H···O and C-H···π interactions stabilize the crystal structures of related compounds (e.g., ). The acetyl group in the target compound may form similar intermolecular interactions, while the chlorine atom could enhance halogen bonding in the solid state .

Potential Bioactivity

While explicit bioactivity data for the target compound are absent in the evidence, structurally related compounds (e.g., ’s isoindoline-1,3-dione derivatives) have been tested for acetylcholinesterase inhibition. The acetyl and chlorine groups in the target compound may enhance binding to enzymatic active sites through hydrophobic and electronic interactions, but further studies are needed .

Biological Activity

3-[(4-Acetylphenyl)amino]-2-chloro-5-methylcyclohex-2-en-1-one, with the molecular formula C15H16ClNO2C_{15}H_{16}ClNO_2 and a molecular weight of 277.75 g/mol, is a compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, effects, and relevant case studies.

The biological activity of 3-[(4-acetylphenyl)amino]-2-chloro-5-methylcyclohex-2-en-1-one is primarily attributed to its interaction with various biological targets. Some studies suggest that compounds with similar structures exhibit properties such as:

  • Inhibition of Tyrosine Kinases : Compounds with similar functional groups have shown potential as inhibitors of epidermal growth factor receptor (EGFR) tyrosine kinases, which are critical in cancer cell proliferation and survival .
  • Antioxidant Properties : Certain derivatives have demonstrated antioxidant activity, which may contribute to their cytotoxic effects against cancer cells by reducing oxidative stress .

In Vitro and In Vivo Studies

A variety of studies have been conducted to evaluate the biological activity of this compound:

  • Cytotoxicity Assays : Research indicates that 3-[(4-acetylphenyl)amino]-2-chloro-5-methylcyclohex-2-en-1-one exhibits significant cytotoxic effects in various cancer cell lines. For instance, studies involving A549 (lung cancer), HepG2 (liver cancer), and HCT116 (colon cancer) cells have shown that the compound induces apoptosis through caspase activation pathways .
  • Structure-Activity Relationship (SAR) : The structural modifications of similar compounds have provided insights into how specific functional groups influence biological activity. For example, the presence of electron-withdrawing groups has been associated with enhanced inhibitory effects on target enzymes .

Case Study 1: EGFR Inhibition

In a study focused on the synthesis of new derivatives targeting EGFR, it was found that compounds similar to 3-[(4-acetylphenyl)amino]-2-chloro-5-methylcyclohex-2-en-1-one exhibited promising results in inhibiting EGFR activity. The study utilized docking simulations to predict binding affinities and confirmed the cytotoxic effects through in vitro assays, highlighting the compound's potential as an anticancer agent .

Case Study 2: Antioxidant Activity

Another study investigated the antioxidant properties of structurally related compounds. It was observed that these compounds could scavenge free radicals effectively, suggesting a mechanism by which they may exert protective effects against oxidative damage in cells. This property is particularly relevant in the context of cancer therapy, where oxidative stress plays a significant role in tumor progression .

Summary of Biological Activities

Activity TypeObserved EffectsReferences
CytotoxicityInduces apoptosis in A549, HepG2, HCT116 cells
EGFR InhibitionSignificant inhibition of tyrosine kinase activity
Antioxidant PropertiesScavenges free radicals

Structure-Activity Relationship Insights

Structural FeatureEffect on ActivityReferences
Electron-withdrawing groupsEnhanced inhibitory activity
Acetyl group at para positionIncreased cytotoxicity

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